molecular formula C18H23NOS2 B4036820 3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol

3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol

Cat. No.: B4036820
M. Wt: 333.5 g/mol
InChI Key: PJRZIDXSROUZFD-UHFFFAOYSA-N
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Description

The compound “3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol” has a molecular formula of C18H23NOS2. It has an average mass of 333.511 Da and a monoisotopic mass of 333.122101 Da .

Scientific Research Applications

Synthesis and Characterization

  • Research into the synthesis and characterization of compounds with complex structures, including those involving thienyl and amino groups, is a fundamental aspect of chemical science. Studies have reported on the synthesis of key intermediates for antibiotic development and metal-organic frameworks, demonstrating the importance of such chemical structures in drug development and materials science (Fleck et al., 2003) (Wang et al., 2016).

Catalysis and Chemical Transformations

  • Catalytic processes play a crucial role in the efficient synthesis of complex molecules. Research has focused on the development of catalysts for asymmetric reactions, highlighting the potential of incorporating multifunctional groups for selective chemical transformations, which could be relevant to compounds with similar functionalities (Wu et al., 2017).

Biochemical Applications

  • The incorporation of amino and thienyl groups into compounds has implications for biochemical research, including the development of probes for nucleic acid biochemistry and the synthesis of bio-based chemicals. These applications demonstrate the potential utility of the compound for similar biochemical and bioengineering applications (Sun et al., 1997) (Verduyckt et al., 2017).

Material Science

  • The study of metal-organic frameworks and polymorphs reveals the significance of structural and functional diversity in materials science. Research into these areas can provide insights into the design and optimization of materials for specific applications, potentially applicable to compounds with similar structural features (Chen et al., 2005).

Properties

IUPAC Name

3-[5-[[2-methylpropyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]thiophen-2-yl]prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS2/c1-14(2)11-19(13-18-15(3)8-10-21-18)12-17-7-6-16(22-17)5-4-9-20/h6-8,10,14,20H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRZIDXSROUZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=C(S2)C#CCO)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol
Reactant of Route 2
3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol
Reactant of Route 4
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3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol
Reactant of Route 6
3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol

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